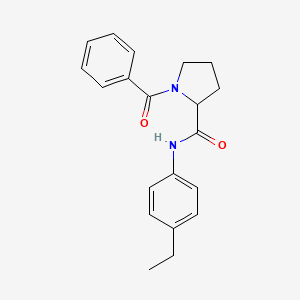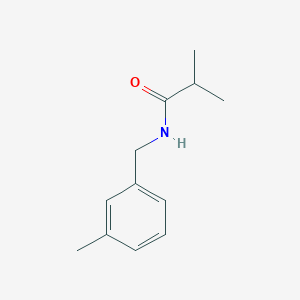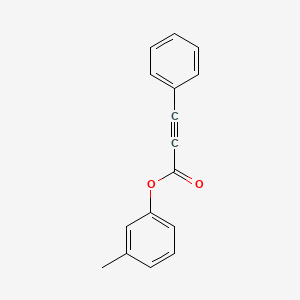![molecular formula C24H29NO4 B6052227 (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone](/img/structure/B6052227.png)
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone, also known as DPM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DPM belongs to the class of compounds known as piperidinyl-indoles, which have been shown to have a variety of pharmacological properties. In
作用机制
The mechanism of action of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor activity. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. However, one limitation of using (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone, including its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research could also focus on developing more water-soluble forms of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone to improve its administration in experimental settings.
合成方法
The synthesis of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetonitrile with 4-phenylbutyric acid to form the corresponding amide. The amide is then reduced to the corresponding aldehyde, which is subsequently reacted with piperidine to yield (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone. The synthesis of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been optimized to produce high yields and purity, making it a viable compound for research purposes.
科学研究应用
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to have a variety of potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
属性
IUPAC Name |
1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-14-13-19(16-22(21)29-2)24(27)20-11-7-15-25(17-20)23(26)12-6-10-18-8-4-3-5-9-18/h3-5,8-9,13-14,16,20H,6-7,10-12,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYLYQKFHRREAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]methyl}-2-thienyl)-2-propyn-1-ol](/img/structure/B6052147.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6052149.png)
![2-chloro-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6052155.png)

![6-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6052166.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(tetrahydro-3-furanyl)amino]nicotinamide](/img/structure/B6052174.png)
![ethyl 4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6052194.png)
![N-[3-(benzoylamino)phenyl]-3-ethoxybenzamide](/img/structure/B6052198.png)


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-fluorobenzohydrazide](/img/structure/B6052211.png)
![1-(4-methoxy-2,3-dimethylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6052216.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B6052217.png)
